molecular formula C11H14N2O3S B091532 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea CAS No. 1021-39-2

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea

Cat. No.: B091532
CAS No.: 1021-39-2
M. Wt: 254.31 g/mol
InChI Key: IMYPGUMLOXGEJJ-UHFFFAOYSA-N
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Description

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is a compound that features a cyclopropyl group, a 4-methylphenyl group, and a sulfonylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the reaction of cyclopropylamine with 4-methylbenzenesulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopropylamine+4-methylbenzenesulfonyl isocyanateThis compound\text{Cyclopropylamine} + \text{4-methylbenzenesulfonyl isocyanate} \rightarrow \text{this compound} Cyclopropylamine+4-methylbenzenesulfonyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)-N-(1-methylpiperidin-4-yl)urea
  • 1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)-N-(1-propylpiperidin-4-yl)urea

Uniqueness

1-(Cyclopropyl)-3-((4-methylphenyl)sulfonyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the sulfonylurea moiety is known for its potential biological activity.

Properties

IUPAC Name

1-cyclopropyl-3-(4-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8-2-6-10(7-3-8)17(15,16)13-11(14)12-9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYPGUMLOXGEJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907086
Record name N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021-39-2
Record name NSC41175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Cyclopropyl-N-(4-methylbenzene-1-sulfonyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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